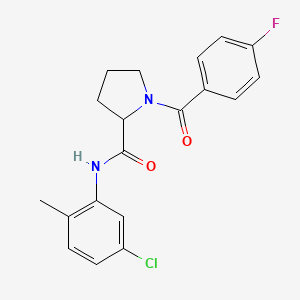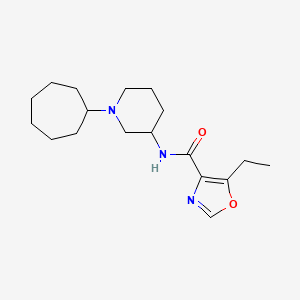![molecular formula C16H30N2O B6106926 [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol](/img/structure/B6106926.png)
[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol: is a complex organic compound characterized by its unique structure, which includes two piperidine rings and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the piperidine rings One common method is the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the piperidine rings, potentially converting them into more saturated forms.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce more saturated piperidine derivatives.
科学的研究の応用
Chemistry
In chemistry, [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound may serve as a ligand in receptor studies, helping to elucidate the binding mechanisms of various biological targets. Its structural features make it a candidate for studying interactions with proteins and enzymes.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on neurological pathways, given its piperidine structure, which is common in many pharmacologically active compounds.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymer science and materials engineering.
作用機序
The mechanism of action of [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Known for its use as a plasticizer, this compound shares some structural similarities but differs significantly in its applications and properties.
Uniqueness
What sets [1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol apart is its dual piperidine rings and the presence of the (E)-2-methylbut-2-enyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[1-[1-[(E)-2-methylbut-2-enyl]piperidin-3-yl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O/c1-3-14(2)11-17-8-4-5-16(12-17)18-9-6-15(13-19)7-10-18/h3,15-16,19H,4-13H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRLLXJBCRGKSS-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCCC(C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCCC(C1)N2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)

![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-(2,3-dichlorophenyl)glycinamide](/img/structure/B6106895.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-methyl-8-methylsulfanylquinoline](/img/structure/B6106901.png)
![2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide](/img/structure/B6106909.png)
![[1-(1-Azabicyclo[2.2.2]octan-3-yl)piperidin-2-yl]methanol](/img/structure/B6106913.png)
![3-(4-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6106918.png)
![(E)-2-[3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-6-nitroquinoxalin-2-yl]-1-(4-methylphenyl)ethenol](/img/structure/B6106928.png)
![1-[benzyl(methyl)amino]-3-[5-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6106936.png)

